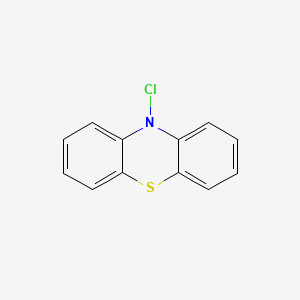

10-Chloro-10H-phenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

188658-86-8 |

|---|---|

Molecular Formula |

C12H8ClNS |

Molecular Weight |

233.72 g/mol |

IUPAC Name |

10-chlorophenothiazine |

InChI |

InChI=1S/C12H8ClNS/c13-14-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |

InChI Key |

WTZXRBRJMOGYNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 10-Chloro-10H-phenothiazine from diphenylamine

An in-depth technical guide on the synthesis of chlorinated phenothiazine derivatives from diphenylamine, with a focus on the preparation of the core intermediate 10H-phenothiazine and its subsequent chlorination.

Introduction

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure where two benzene rings are fused to a thiazine nucleus.[1] This core structure is the foundation for a large family of pharmacologically active molecules, most notably antipsychotic drugs.[2][3] The synthesis of phenothiazine derivatives is a critical process in drug discovery and development, enabling the creation of novel compounds with tailored therapeutic properties.[4][5]

This technical guide provides a detailed overview of the synthesis of chlorinated phenothiazines, beginning with the foundational reaction of converting diphenylamine to 10H-phenothiazine. It then explores the subsequent chlorination of this intermediate. The document is intended for researchers, chemists, and professionals in the field of drug development, offering comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways.

Part I: Synthesis of 10H-Phenothiazine from Diphenylamine

The most common and historically significant method for synthesizing the phenothiazine core involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures.[6][7][8] This reaction, often catalyzed by iodine or a Lewis acid like aluminum chloride, proceeds via a cyclization mechanism with the evolution of hydrogen sulfide gas.[9][10]

Reaction Pathway: Diphenylamine to 10H-Phenothiazine

The synthesis is a fusion reaction where diphenylamine undergoes electrophilic substitution and subsequent cyclization with sulfur.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 10H-phenothiazine.

| Catalyst | Diphenylamine (molar eq.) | Sulfur (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |

| Iodine (trace) | 1 | 2 | 250-260 | 5 | 80 | 185 | [11] |

| Anhydrous AlCl₃ | 1 | 2.1 | 140-160 | - | 93 | 180 | [9][10] |

| Iodine | 1 | 1.5 | 175-185 | ~1.5 | - | - | [12] |

| Iodine | 1.25 | 1 | 160-200 | 4 | 95 | - | [13] |

Detailed Experimental Protocol

This protocol is a representative example based on the iodine-catalyzed method.[11]

Materials:

-

Diphenylamine (1.69 g, 0.01 mol)

-

Sulfur (0.64 g, 0.02 mol)

-

Iodine (trace amount, ~10-20 mg)

-

Ethanol

-

Deionized Water

Apparatus:

-

Sand bath or heating mantle

-

Round-bottom flask with reflux condenser

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Combine diphenylamine, sulfur, and a trace amount of iodine in a round-bottom flask.

-

Heat the mixture in a sand bath, gradually raising the temperature to 250-260 °C. Maintain this temperature for approximately 5 hours. The reaction will evolve hydrogen sulfide gas, which should be handled in a well-ventilated fume hood.

-

After 5 hours, remove the flask from the heat and allow the reaction mixture to cool to room temperature.

-

Dissolve the cooled, solidified product in a minimal amount of hot ethanol.

-

Pour the resulting ethanol solution into a beaker of cold water to precipitate the crude 10H-phenothiazine.

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from ethanol to obtain pure, yellowish crystals of 10H-phenothiazine.

-

Dry the purified product and determine its melting point and yield. The expected melting point is approximately 185 °C.[11]

Part II: Synthesis of Chloro-Phenothiazine Derivatives

Chlorination of the 10H-phenothiazine core can occur at the nitrogen atom (position 10) or on the aromatic rings (e.g., position 2). The synthesis of 10-Chloro-10H-phenothiazine , an N-chloro derivative, is less common than ring chlorination. However, the synthesis of ring-chlorinated phenothiazines, such as 2-Chloro-10H-phenothiazine, is a crucial step in the production of many pharmaceutical agents. Thionyl chloride (SOCl₂) is a reagent that has been reported for the synthesis of 2-Chloro-10H-phenothiazine.[2]

Reaction Pathway: 10H-Phenothiazine to 2-Chloro-10H-Phenothiazine

The reaction with thionyl chloride in a suitable solvent like benzene leads to electrophilic aromatic substitution on one of the benzene rings.

Quantitative Data Summary

The following table outlines the reaction details for the synthesis of a chlorinated phenothiazine derivative.

| Starting Material | Reagent | Solvent | Key Step | Product | Reference |

| 10H-Phenothiazine | Thionyl Chloride (SOCl₂) | Dry Benzene | Dropwise addition, reflux | 2-Chloro-10H-Phenothiazine | [2] |

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Chloro-10H-phenothiazine.[2]

Materials:

-

10H-Phenothiazine

-

Thionyl chloride

-

Dry benzene

Apparatus:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Dissolve 10H-phenothiazine in dry benzene in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

From the dropping funnel, add thionyl chloride dropwise to the phenothiazine solution with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and carefully quench any excess thionyl chloride.

-

Isolate the crude product. This may involve removing the solvent under reduced pressure and washing the residue.

-

Purify the crude 2-Chloro-10H-phenothiazine, typically by recrystallization from a suitable solvent, to obtain the final product.

Conclusion

The synthesis of 10H-phenothiazine from diphenylamine is a robust and high-yielding reaction that provides the essential core structure for a vast array of derivatives. Subsequent functionalization, such as chlorination, is a key strategy for modifying the electronic and steric properties of the molecule, which in turn influences its biological activity. The protocols and data presented in this guide offer a comprehensive resource for chemists and researchers working on the synthesis and development of novel phenothiazine-based compounds for therapeutic applications.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmedchem.com [jmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. prepchem.com [prepchem.com]

- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 12. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]

- 13. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-10H-phenothiazine

Disclaimer: The compound "10-Chloro-10H-phenothiazine" is not prominently featured in available chemical literature. This guide focuses on the well-documented and structurally significant isomer, 2-Chloro-10H-phenothiazine , which serves as a crucial intermediate in the synthesis of numerous phenothiazine-based pharmaceuticals.

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, leading to revolutionary advancements in psychiatry and other therapeutic areas.[1] The introduction of a chlorine atom onto the phenothiazine nucleus significantly modulates its electronic properties and biological activity, making chlorinated isomers like 2-Chloro-10H-phenothiazine valuable precursors for drug development.[2] This document provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and biological relevance of 2-Chloro-10H-phenothiazine, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Chloro-10H-phenothiazine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClNS | [3][4] |

| Molecular Weight | 233.72 g/mol | [3][4] |

| CAS Number | 92-39-7 | [3][4] |

| Appearance | Yellow or green crystalline solid | [2] |

| Solubility | Soluble in hot acetic acid, benzene, and ether | [2] |

| IUPAC Name | 2-chloro-10H-phenothiazine | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-Chloro-10H-phenothiazine. While detailed spectra are specific to analytical conditions, the following provides an overview of common techniques used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, with chemical shifts being characteristic of the chlorinated phenothiazine scaffold.[5]

-

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the N-H stretching vibration, C-H aromatic stretching, C=C aromatic ring vibrations, and the C-S and C-Cl bonds.[2][5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the molecule.[5] The NIST Mass Spectrometry Data Center provides reference data for this compound.[3]

-

UV/Visible Spectroscopy: Phenothiazines typically exhibit distinct absorption bands in the UV-visible region corresponding to n-π* and π-π* electronic transitions.[6]

Reactivity and Stability

Understanding the reactivity and stability of 2-Chloro-10H-phenothiazine is crucial for its storage and use in chemical synthesis.

-

Stability: The compound is stable under normal laboratory conditions.[7]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[7]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[7]

-

Reactivity: The nitrogen atom at the 10-position is the primary site of reactivity. It can undergo various reactions, most notably N-alkylation and N-acylation, to produce a wide array of functionalized derivatives. This reactivity is fundamental to its role as a synthetic intermediate.[8][9] The aromatic rings can also participate in reactions such as Suzuki-Miyaura cross-coupling under specific catalytic conditions.[5]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of 2-Chloro-10H-phenothiazine and its subsequent derivatization.

A common synthetic route involves the reaction of diphenylamine with sulfur, followed by a chlorination step.[2]

Protocol:

-

A mixture of diphenylamine, sulfur, and a catalytic amount of iodine is heated to approximately 250-260 °C for several hours.[9]

-

The crude product, phenothiazine, is cooled and purified, typically by recrystallization from ethanol.[9]

-

The phenothiazine is then chlorinated. One reported method involves reacting phenothiazine with thionyl chloride in a suitable solvent like dry benzene to yield 2-Chloro-10H-phenothiazine.[2]

-

The final product is isolated and purified.

This protocol describes the acylation of the nitrogen at the 10-position, a common step in building more complex derivatives.[9]

Protocol:

-

Dissolve 2-Chloro-10H-phenothiazine in a dry, inert solvent such as benzene.

-

Add a base, such as triethylamine, to the solution to act as an acid scavenger.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture with continuous stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting residue is washed with a dilute solution of sodium bicarbonate to remove acidic impurities and then with water.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol.[9]

Caption: General workflow for synthesizing N-substituted phenothiazine derivatives.

Biological and Pharmacological Relevance

2-Chloro-10H-phenothiazine is rarely used as a pharmacologically active agent itself. Its primary importance lies in its role as a key building block for a multitude of antipsychotic drugs.[10][11] The phenothiazine scaffold, particularly when substituted, is known to interact with various neurotransmitter systems.

-

Intermediate for Antipsychotics: It is a precursor to drugs like chlorpromazine and perphenazine.[12][13] These drugs function primarily as antagonists at dopamine D₂ receptors, which is central to their antipsychotic effects.

-

Modulation of Signaling Pathways: Phenothiazine derivatives have been shown to modulate a variety of signaling pathways beyond dopamine receptors, including cholinergic, MAP kinase, and Wnt signaling pathways.[10][11] This broad activity spectrum accounts for both their therapeutic effects and side-effect profiles.

-

Anticancer and Antimicrobial Research: The phenothiazine nucleus is being actively investigated for other therapeutic applications, including anticancer and antimicrobial activities.[1][10]

Caption: Phenothiazine drugs block dopamine D2 receptors on postsynaptic neurons.

Safety and Handling

Appropriate safety precautions must be observed when handling 2-Chloro-10H-phenothiazine and its derivatives.

-

General Hazards: While specific GHS classifications for 2-Chloro-10H-phenothiazine are not detailed in the provided results, related chlorinated phenothiazines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[7]

-

First Aid:

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7]

Conclusion

2-Chloro-10H-phenothiazine is a compound of significant chemical and pharmaceutical interest. Its value is derived not from its own biological activity, but from its role as a versatile intermediate for the synthesis of a wide range of potent neuroleptic drugs. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for any researcher or scientist working in the field of medicinal chemistry and drug development.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. 10H-Phenothiazine, 2-chloro- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. New role of phenothiazine derivatives as peripherally acting CB1 receptor antagonizing anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 10. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | 2765-59-5 [m.chemicalbook.com]

- 13. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 14. 10-(Chloroacetyl)-10H-phenothiazine | C14H10ClNOS | CID 69920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 10-Chloro-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 10-Chloro-10H-phenothiazine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the parent 10H-phenothiazine molecule with predictive analysis based on known effects of N-chlorination on similar heterocyclic systems. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel phenothiazine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on an analysis of the spectroscopic data of 10H-phenothiazine and the anticipated electronic effects of a chlorine atom attached to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-9 | 7.30 - 7.45 | m | - |

| H-2, H-8 | 7.15 - 7.25 | m | - |

| H-3, H-7 | 7.00 - 7.10 | m | - |

| H-4, H-6 | 7.45 - 7.60 | m | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-1, C-9 | 127.5 - 129.0 |

| C-2, C-8 | 126.0 - 127.5 |

| C-3, C-7 | 123.0 - 124.5 |

| C-4, H-6 | 128.0 - 129.5 |

| C-4a, C-5a | 143.0 - 144.5 |

| C-10a, C-9a | 125.0 - 126.5 |

Note: The predicted shifts account for the electron-withdrawing nature of the N-Cl bond, which is expected to deshield the aromatic protons and carbons compared to the parent 10H-phenothiazine.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | C-H stretch (aromatic) |

| 1580 - 1600 | Medium | C=C stretch (aromatic) |

| 1450 - 1480 | Strong | C=C stretch (aromatic) |

| 1240 - 1260 | Strong | C-N stretch |

| 740 - 760 | Strong | C-H out-of-plane bend |

| 680 - 720 | Medium | C-S stretch |

| 650 - 700 | Medium | N-Cl stretch |

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 233/235 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 198 | 80 | [M - Cl]⁺ |

| 166 | 40 | [M - Cl - S]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This synthesis is a plausible route based on the N-chlorination of secondary amines.

Materials:

-

10H-phenothiazine

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 10H-phenothiazine in dichloromethane at 0°C under an inert atmosphere.

-

Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum of the KBr pellet using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples.

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition: Record the mass spectrum, scanning a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Disclaimer

The spectroscopic data presented in this guide for this compound are predicted values and have not been experimentally verified from published literature for this specific compound. These predictions are intended to provide a reasonable estimation based on the known properties of related compounds. Researchers should perform their own experimental characterization to confirm these findings.

An In-Depth Technical Guide on the Crystal Structure of Chlorinated Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of application in antipsychotic and antihistaminic therapies. The strategic addition of a chlorine atom to the phenothiazine scaffold, particularly at the 2-position, and various substituents at the 10-position, has given rise to a class of compounds with profound biological activities. This guide provides a detailed examination of the crystal structure of a representative chlorinated phenothiazine, outlines the experimental protocols for its synthesis and characterization, and explores its biological significance, with a focus on its anticancer properties and interaction with key signaling pathways.

While the specific crystal structure of 10-Chloro-10H-phenothiazine is not publicly available, this guide utilizes the well-characterized crystal structure of Chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine) as a close and highly relevant analogue. The structural insights gleaned from Chlorpromazine provide a valuable framework for understanding the broader class of 10-substituted chlorophenothiazines.

Crystal Structure of Chlorpromazine

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and biological properties. X-ray crystallography has provided detailed insights into the solid-state conformation of Chlorpromazine.

Crystallographic Data

The following table summarizes the crystallographic data for Chlorpromazine.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₉ClN₂S |

| Molecular Weight | 318.86 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 15.20(3) Å |

| b = 23.53(3) Å | |

| c = 9.27(2) Å | |

| Volume (V) | 3315 ų |

| Z (molecules per unit cell) | 8 |

| Calculated Density | 1.277 g/cm³ |

| Observed Density | 1.274 g/cm³ |

Data obtained for Chlorpromazine, a closely related analogue of this compound.

Experimental Protocols

Synthesis of 10-Substituted Chlorophenothiazine Derivatives

A general method for the synthesis of 10-substituted phenothiazine derivatives involves the N-alkylation or N-acylation of the parent phenothiazine ring. For chlorinated analogues, 2-chlorophenothiazine is a common starting material.

General Procedure for N-Alkylation:

-

Deprotonation: To a solution of 2-chlorophenothiazine in a suitable dry solvent (e.g., dimethylformamide - DMF or tetrahydrofuran - THF), a strong base such as sodium hydride (NaH) is added portion-wise at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the phenothiazine.

-

Alkylation: The desired alkyl halide (e.g., 1-bromo-3-chloropropane for the synthesis of a precursor to Chlorpromazine) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is typically heated and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 10-alkyl-2-chlorophenothiazine.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common method for growing single crystals of organic compounds like phenothiazine derivatives is slow evaporation.

Protocol for Slow Evaporation:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will allow for slow, controlled crystallization as the solvent evaporates. Common solvents include ethanol, methanol, acetone, or mixtures thereof.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound can be visualized as a sequential workflow.

Caption: Workflow for Crystal Structure Determination.

Biological Activity and Signaling Pathways

Phenothiazine derivatives, including chlorinated analogues, are known to exert a wide range of biological effects. Their initial use as antipsychotics is attributed to their ability to antagonize dopamine receptors in the central nervous system.[3][4][5][6] More recently, their potential as anticancer agents has garnered significant attention.[7][8][9][10]

Anticancer Mechanisms

Chlorinated phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8] Their anticancer effects are believed to be multifactorial and can involve the modulation of several key signaling pathways, including:

-

Wnt Signaling Pathway: This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell growth, survival, and apoptosis.[7][9]

-

Retinoic Acid Receptor Signaling: Retinoic acid and its receptors play important roles in cell development and have been implicated in cancer.[7]

Dopamine Receptor Signaling

The interaction of chlorophenothiazines with dopamine receptors is central to their neuroleptic activity.[3][4][6] Chlorpromazine acts as an antagonist at D2 dopamine receptors, which are G protein-coupled receptors (GPCRs).[5][6] Blockade of these receptors in the mesolimbic pathway of the brain is thought to be responsible for the alleviation of psychotic symptoms.[6]

Caption: Antagonism of Dopamine D2 Receptor Signaling by Chlorpromazine.

Conclusion

This technical guide has provided a comprehensive overview of the structural and biological aspects of chlorinated phenothiazines, using Chlorpromazine as a representative example. The detailed crystallographic data, experimental protocols, and insights into the relevant signaling pathways offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The multifaceted nature of these compounds, particularly their potential as anticancer agents, underscores the continued importance of research into the structure-activity relationships of the phenothiazine scaffold. Further investigation into the crystal structures of a wider range of 10-substituted chlorophenothiazines will undoubtedly contribute to the rational design of new and more effective therapeutic agents.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 7. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 10. Chlorpromazine: a potential anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 10-Chloro-10H-phenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities of 10-Chloro-10H-phenothiazine derivatives. Phenothiazines, a class of heterocyclic compounds, have long been recognized for their therapeutic applications, most notably as antipsychotic agents.[1][2] However, extensive research has unveiled a broader spectrum of pharmacological effects, including potent anticancer and antimicrobial properties.[3][4] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Anticancer Activity

This compound derivatives have emerged as a compelling class of compounds with significant potential in oncology.[3] Their cytotoxic effects have been demonstrated across a range of cancer cell lines, operating through multiple mechanisms of action.

Quantitative Anticancer Data

The anticancer efficacy of various phenothiazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative this compound derivatives and related analogues against several cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 | [5] |

| Trifluoperazine | Hepatocellular carcinoma | Not specified | [6] |

| Fluphenazine | Lung, TNBC, colon, liver, brain, leukemia, oral, ovarian, and skin cancers | Varies | [7] |

| Chlorpromazine analogue (unspecified) | Lung (A549) | Varies | [3] |

| Chlorpromazine analogue (unspecified) | Pancreatic (MiaPaCa-2) | Varies | [3] |

| Chlorpromazine analogue (unspecified) | Colon (HCT-116) | Varies | [3] |

| 10H-3,6-diazaphenothiazine (DPT-1) | Lung (A549) | 1.526 ± 0.004 | [8] |

| 7-(3′-dimethylaminopropyl)diquinothiazine (DPT-2) | Lung (A549) | 3.447 ± 0.054 | [8] |

| PEGylated phenothiazine (PP) | Cervical (HeLa) | 229.1 | [9] |

| PEGylated phenothiazine (PP) | Skin (MeWo) | 251.9 | [9] |

| PEGylated phenothiazine-oxide (PPO) | Liver (HepG2) | 161.3 | [9] |

| PEGylated phenothiazine-oxide (PPO) | Breast (MCF7) | 131.7 | [9] |

Note: This table presents a selection of available data. IC50 values can vary based on experimental conditions.

Signaling Pathways in Anticancer Activity

Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7] Key targeted pathways include the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[6] Disruption of these pathways inhibits cancer cell growth and induces programmed cell death. Furthermore, some derivatives have been shown to interfere with angiogenesis by suppressing the production of Vascular Endothelial Growth Factor (VEGF).[6]

Anticancer signaling pathways modulated by phenothiazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: After incubation, add 28 µL of MTT solution to each well and incubate for an additional 4 hours.[11][13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[6][14] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.[15]

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chlorpromazine | Acinetobacter baumannii | 50 - 600 | [16] |

| Thioridazine | Acinetobacter baumannii | 50 - 600 | [16] |

| Trifluoperazine | Acinetobacter baumannii | 50 - 600 | [16] |

| Promethazine | Acinetobacter baumannii | 50 - 600 | [16] |

| Phenothiazine-3-sulphonamide derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi, Aspergillus fumigatus | -3.5 to 1.0 mg/L | [17] |

Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology.

Mechanisms of Antimicrobial Action

The antimicrobial effects of phenothiazine derivatives are multifaceted. One key mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to drug resistance.[15][18] By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics.[19] They are also known to disrupt the bacterial cell membrane and DNA, leading to cell death.[16][20]

Mechanisms of antimicrobial action of phenothiazine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)[4]

-

This compound derivatives

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[21]

-

Microplate reader or visual inspection

Procedure:

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the phenothiazine derivative in the broth medium directly in the wells of a 96-well plate.[22]

-

Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.[21] Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[23]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21] This can be determined by visual inspection or by measuring the optical density using a microplate reader.[22]

Antipsychotic Activity

The foundational therapeutic application of phenothiazine derivatives is in the management of psychosis.[24] Their mechanism of action is primarily attributed to the antagonism of dopamine D2 receptors in the central nervous system.[24]

Mechanism of Antipsychotic Action

Phenothiazine antipsychotics are thought to exert their effects by blocking the action of dopamine in the brain.[24] This blockade of dopamine D2 receptors helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Simplified mechanism of antipsychotic action of phenothiazine derivatives.

Experimental Protocol: Animal Models of Antipsychotic Activity

Several animal models are used to screen for antipsychotic activity. One common model is the amphetamine-induced hyperlocomotion test.[25]

Animals:

-

Rats or mice

Materials:

-

Amphetamine

-

This compound derivative or other test compounds

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity

Procedure:

-

Acclimation: Acclimate the animals to the testing room and the activity chambers.

-

Compound Administration: Administer the phenothiazine derivative or a vehicle control to the animals.

-

Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine to induce hyperlocomotion.

-

Activity Monitoring: Immediately place the animals in the open-field chambers and record their locomotor activity for a set period (e.g., 60-90 minutes).

-

Data Analysis: Compare the locomotor activity of the animals treated with the phenothiazine derivative to that of the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion is indicative of potential antipsychotic activity.[25]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step procedures. A general approach is the reaction of a suitably substituted diphenylamine with sulfur, followed by further modifications at the 10-position of the phenothiazine ring.

A common synthetic route to introduce a chloroacetyl group at the 10-position, which can then be further derivatized, is as follows:

General Procedure for the Synthesis of N-(2-Chloroacetyl)phenothiazine:

-

Dissolve 10H-phenothiazine in a dry solvent such as benzene.

-

Cool the solution to 0-5°C.

-

Add chloroacetyl chloride dropwise to the cooled solution.

-

Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.

-

Distill off the solvent and pour the resulting mixture onto ice-cold water.

-

The solid product that precipitates is filtered and can be recrystallized from a suitable solvent like ether.[26]

This chloroacetyl derivative serves as a versatile intermediate for the synthesis of a wide range of N-substituted phenothiazines with diverse biological activities.[27][28]

This technical guide provides a foundational understanding of the significant and varied biological activities of this compound derivatives. The presented data, protocols, and mechanistic insights are intended to serve as a valuable resource for the scientific community to foster innovation in the development of novel therapeutics based on the phenothiazine scaffold.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. brieflands.com [brieflands.com]

- 7. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchhub.com [researchhub.com]

- 14. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. drugs.com [drugs.com]

- 25. Evaluation of Schizophrenic Activity in Experimental Animals [ijraset.com]

- 26. ijrap.net [ijrap.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 10-Chloro-10H-phenothiazine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Chloro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class of molecules, which are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of in silico methodologies to predict the biological targets of this compound. The document details a systematic workflow, from ligand preparation to target identification and pathway analysis, employing a combination of computational techniques. This guide is intended for researchers and scientists in the field of drug discovery and development, offering detailed protocols and data presentation strategies to facilitate the exploration of the therapeutic potential of this compound.

Introduction

Phenothiazine and its derivatives have a rich history in medicine, primarily as antipsychotic agents that target dopamine receptors.[1] However, their therapeutic applications have expanded to include antihistaminic, antiemetic, and even anticancer properties.[][3] The diverse bioactivity of this chemical scaffold underscores the importance of understanding the full spectrum of its protein interactions. This compound, a specific derivative, presents a valuable case for in silico target prediction to uncover novel mechanisms of action and potential for drug repurposing.

Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to identify and validate drug targets.[4][5] These methods can significantly narrow the scope of experimental validation by prioritizing the most probable protein-ligand interactions.[6] This guide outlines a multi-faceted in silico strategy for predicting the targets of this compound, integrating ligand-based and structure-based approaches.

In Silico Target Prediction Workflow

The prediction of potential biological targets for a small molecule like this compound can be approached through a systematic workflow. This workflow, depicted below, integrates several computational techniques to enhance the accuracy and reliability of the predictions.

Experimental Protocols

Ligand Preparation

Accurate three-dimensional (3D) representation of the ligand is crucial for successful in silico screening.

Protocol 3.1.1: 3D Conformer Generation

-

Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software. The SMILES (Simplified Molecular Input Line Entry System) string for this compound can also be used.

-

3D Conformer Generation: Utilize a conformer generation tool. Open-source options like RDKit or commercial software packages can be employed.[7]

-

Method: A common approach is the Experimental-Torsion knowledge Distance Geometry (ETKDG) method.[7]

-

Energy Minimization: After generation, the conformers should be energy-minimized using a suitable force field, such as the Merck Molecular Force Field (MMFF94). This process refines the 3D structure to a more energetically favorable state.[8]

-

-

Output: The output is a set of low-energy 3D conformers of this compound in a suitable format (e.g., .sdf, .mol2).

Chemical Similarity Search

This ligand-based approach operates on the principle that structurally similar molecules are likely to have similar biological activities.[9]

Protocol 3.2.1: 2D/3D Similarity Search

-

Select a Database: Utilize large chemical databases containing compounds with known biological activities, such as ChEMBL or PubChem.

-

Define Similarity Metric:

-

2D Similarity: Tanimoto coefficient based on molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) is a widely used metric.[10]

-

3D Similarity: Shape-based similarity (e.g., ROCS - Rapid Overlay of Chemical Structures) or pharmacophore-based similarity can also be employed.

-

-

Perform the Search: Use the 3D conformer of this compound as a query to search the selected database.

-

Analyze Results: The output will be a list of molecules ranked by their similarity score to the query. The known targets of the most similar molecules are predicted as potential targets for this compound.

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target.[11]

Protocol 3.3.1: Pharmacophore Screening

-

Database Selection: Utilize a pre-computed pharmacophore database such as Pharmit or ZINCPharmer. These databases contain pharmacophore models derived from known protein-ligand complexes.

-

Query Generation: A pharmacophore model can be generated from the 3D structure of this compound.

-

Screening: The generated pharmacophore query is used to screen the database for models that it can fit.

-

Hit Identification: The proteins associated with the matching pharmacophore models are considered potential targets.

Reverse Virtual Screening (Inverse Docking)

This structure-based method involves docking the small molecule of interest into the binding sites of a large collection of protein structures to identify potential targets.[12]

Protocol 3.4.1: Inverse Docking

-

Target Database Preparation: A curated database of 3D protein structures is required. This can be a subset of the Protein Data Bank (PDB) or a specialized database like the Therapeutic Target Database (TTD). The proteins in the database need to be prepared for docking, which includes adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

Molecular Docking: The prepared 3D conformer of this compound is docked against each protein in the target database using a docking program (e.g., AutoDock Vina, Glide).

-

Scoring and Ranking: The results are ranked based on the docking score, which estimates the binding affinity between the ligand and each protein.

-

Hit Prioritization: Proteins with the most favorable docking scores are considered the most likely targets. Further analysis of the binding poses can provide insights into the interaction mechanism.

Data Presentation

Quantitative data from in silico predictions should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Predicted Targets from Chemical Similarity Search

| Rank | Similar Compound | Similarity Score (Tanimoto) | Known Target(s) |

| 1 | Chlorpromazine | 0.85 | Dopamine D2 Receptor |

| 2 | Promethazine | 0.82 | Histamine H1 Receptor |

| 3 | Trifluoperazine | 0.79 | Dopamine D2 Receptor |

| ... | ... | ... | ... |

Table 2: Predicted Targets from Pharmacophore-Based Screening

| Rank | Pharmacophore Model ID | Fit Score | Target Protein |

| 1 | D2R_human_1 | 0.92 | Dopamine D2 Receptor |

| 2 | HRH1_human_1 | 0.88 | Histamine H1 Receptor |

| 3 | ACHE_human_1 | 0.85 | Acetylcholinesterase |

| ... | ... | ... | ... |

Table 3: Predicted Targets from Reverse Virtual Screening

| Rank | PDB ID | Target Name | Docking Score (kcal/mol) |

| 1 | 6CM4 | Dopamine D2 Receptor | -9.5 |

| 2 | 3RZE | Histamine H1 Receptor | -9.1 |

| 3 | 4EY7 | Acetylcholinesterase | -8.8 |

| ... | ... | ... | ... |

Visualization of Signaling Pathways

Understanding the biological context of the predicted targets is crucial. Visualizing the signaling pathways in which these targets are involved can provide insights into the potential downstream effects of this compound.

Dopamine Receptor Signaling

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent targets for antipsychotic drugs.[13] The D2-like receptors, which include the D2, D3, and D4 subtypes, are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[][14]

Acetylcholinesterase and Cholinergic Synapse

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[15] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] Some phenothiazine derivatives have been shown to modulate this pathway, suggesting its potential relevance as a target class.[]

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for the prediction of biological targets for this compound. By combining ligand-based and structure-based approaches, researchers can generate a prioritized list of potential targets for subsequent experimental validation. The integration of pathway analysis further enriches the understanding of the compound's potential pharmacological effects. This systematic approach accelerates the early stages of drug discovery and can unveil novel therapeutic opportunities for this compound and other related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. docs.datamol.io [docs.datamol.io]

- 8. PubChem3D: Conformer generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fiveable.me [fiveable.me]

- 12. Frontiers | From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale [frontiersin.org]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 10-Chloro-10H-phenothiazine: A Technical Guide to Speculative Actions

For Immediate Release

This technical whitepaper provides an in-depth exploration of the speculated mechanisms of action for 10-Chloro-10H-phenothiazine, a compound belonging to the well-established phenothiazine class of molecules. While direct experimental data on this specific entity is limited, this guide synthesizes information from structurally related compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. The phenothiazine core is a cornerstone of neuroleptic pharmacology, and understanding the nuances of its derivatives is critical for future therapeutic innovation.

Introduction: The Phenothiazine Scaffold

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing two benzene rings linked by a sulfur and a nitrogen atom. First synthesized in the late 19th century, their profound impact on medicine began in the 1950s with the discovery of chlorpromazine's antipsychotic effects. The mechanism of action of phenothiazines is generally attributed to their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system.[1][2][3][4] The substitution pattern on the phenothiazine ring system significantly influences the compound's potency and pharmacological profile. A key structural feature of many potent phenothiazines is an electron-withdrawing group at the C2 position. The presence of a chlorine atom at this position, as in this compound, is known to enhance neuroleptic activity.[5]

This document will explore the primary speculated mechanism of this compound—dopamine receptor antagonism—and delve into other potential biological activities, including cytotoxicity, NADPH oxidase inhibition, and disruption of tubulin polymerization, drawing parallels from closely related analogues.

Speculated Mechanisms of Action

Primary Speculation: Dopamine D2 Receptor Antagonism

Beyond the D2 receptor, phenothiazines like chlorpromazine are known to interact with a range of other receptors, including dopamine D1, D3, and D4, serotonin (5-HT) receptors (notably 5-HT2A and 5-HT2C), α-adrenergic receptors, and histamine H1 receptors.[1][2] This polypharmacology contributes to both the therapeutic effects and the side-effect profile of these drugs, which can include sedation, weight gain, and extrapyramidal symptoms.[2][3] It is highly probable that this compound shares this broader receptor interaction profile.

Figure 1: Speculated Dopamine D2 Receptor Antagonism Pathway.

Cytotoxic and Anti-Cancer Potential

A growing body of evidence suggests that phenothiazine derivatives possess anti-cancer properties.[6] This activity is thought to be independent of their neuroleptic effects and occurs at higher concentrations. The proposed mechanisms for this cytotoxicity are multifaceted and include the induction of apoptosis, disruption of calcium signaling through calmodulin inhibition, and compromising plasma membrane integrity.[7]

While specific IC50 values for this compound are not available, studies on related compounds provide insight into its potential potency. The cytotoxic effects of various phenothiazine derivatives against a range of cancer cell lines are summarized in Table 1. Notably, a study on the antitumor activity of phenothiazine-related compounds reported a 50% tissue culture infective dose (TCID50) for a chlorine derivative of phenothiazine of 62.5 µg/mL in HEp-2 tumor cells.

Figure 2: Speculated Cytotoxic Mechanisms of Action.

Inhibition of NADPH Oxidases (NOX)

NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS) and are implicated in various pathologies. Some N-substituted phenothiazines have been identified as inhibitors of NOX enzymes.[8] The inhibitory activity is dependent on the substitution on the nitrogen atom of the phenothiazine ring, with an electron-attracting substituent at the C2 position modulating this activity.[8] This suggests that this compound could potentially inhibit NOX enzymes. For instance, 2-acetylphenothiazine (ML171) has been reported as a potent NOX1 inhibitor with an IC50 of 130–250 nM.[9]

Inhibition of Tubulin Polymerization

Several phenothiazine derivatives, including chlorpromazine, have been shown to inhibit tubulin polymerization.[1] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization can lead to mitotic arrest and apoptosis, a mechanism exploited by several successful anti-cancer drugs. A study on phenothiazine-cyanochalcones identified compounds with potent tubulin polymerization inhibitory activity, with IC50 values in the sub-micromolar range.[10] This presents another plausible, albeit speculative, mechanism of action for this compound, particularly in the context of its potential anti-cancer effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for phenothiazine derivatives, which can be used to infer the potential activity of this compound.

Table 1: Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value (µM) |

| Phenothiazine Derivative 1 | HeLa (Cervical Cancer) | MTT | IC50 | 229.1[11] |

| Phenothiazine Derivative 1 | MeWo (Skin Cancer) | MTT | IC50 | 251.9[11] |

| Phenothiazine Derivative 2 | HepG2 (Liver Cancer) | MTT | IC50 | 161.3[11] |

| Phenothiazine Derivative 2 | MCF7 (Breast Cancer) | MTT | IC50 | 131.7[11] |

| PEGylated Phenothiazine | CT-26 (Mouse Colon Carcinoma) | MTT | IC50 | 0.029 |

| Fluphenazine | Various Cancer Cell Lines | MTT | IC50 | 5-20[12] |

| Diazaphenothiazine (DPT-1) | A549 (Lung Carcinoma) | MTT | IC50 | 1.526[13] |

| Diazaphenothiazine (DPT-2) | A549 (Lung Carcinoma) | MTT | IC50 | 3.447[13] |

Table 2: Inhibition of Other Biological Targets by Phenothiazine Derivatives

| Compound | Target | Assay | Endpoint | Value (µM) |

| 2-Acetylphenothiazine (ML171) | NADPH Oxidase 1 (NOX1) | - | IC50 | 0.13-0.25[9] |

| 2-Acetylphenothiazine (ML171) | NADPH Oxidase 2-4 (NOX2-4) | - | IC50 | 3-5[9] |

| Phenothiazine-Cyanochalcone | Tubulin Polymerization | Fluorescence | IC50 | 0.71[10] |

| Carbazole-Cyanochalcone | Tubulin Polymerization | Fluorescence | IC50 | 0.24[10] |

| HQNO | NDH-2 | Bioelectrochemical | IC50 | 6.8[14] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the speculated mechanisms of action.

Dopamine D2 Receptor Binding Assay (Radioligand)

This assay measures the affinity of a compound for the dopamine D2 receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human D2 receptors.

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., Haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., Haloperidol).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[15]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a Radioligand Dopamine D2 Receptor Binding Assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest.

-

96-well plates.

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

-

Materials:

-

Purified tubulin protein (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP solution.

-

Test compound (this compound).

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin and polymerization buffer on ice.

-

Add the test compound or control to a 96-well plate pre-warmed to 37°C.

-

Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.

-

Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) at 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.[16]

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 can be determined by measuring the inhibition of polymerization at various compound concentrations.[17]

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other potent phenothiazine neuroleptics, primarily acts as a dopamine D2 receptor antagonist. Its polypharmacological profile likely extends to other monoamine receptors, contributing to a complex interplay of therapeutic and adverse effects. Furthermore, emerging research into the anti-cancer, NOX inhibitory, and anti-tubulin activities of the phenothiazine scaffold opens up new avenues for the therapeutic application of its derivatives.

To definitively elucidate the mechanism of action of this compound, further research is imperative. Specifically, in vitro receptor binding assays are needed to quantify its affinity for a panel of CNS receptors. Cellular assays should be employed to confirm its functional antagonism and to explore its cytotoxic and other potential biological effects. A comprehensive understanding of the structure-activity relationships within the 2-chloro-phenothiazine subclass will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 8. A subset of N-substituted phenothiazines inhibits NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 10-Chloro-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, composition, and decomposition kinetics of pharmaceutical compounds. For a molecule like 10-Chloro-10H-phenothiazine, TGA can provide critical insights into its stability during manufacturing, storage, and formulation, as well as predicting its behavior under thermal stress.

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting TGA on a phenothiazine derivative like this compound is detailed below. This protocol is based on established methodologies for the analysis of organic compounds and can be adapted based on the specific instrumentation and research questions.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

TGA Parameters:

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster rates can be employed to study the kinetics of decomposition.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is recommended. An oxidizing atmosphere (e.g., air) can be used to investigate thermo-oxidative decomposition.

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

The following diagram illustrates a typical experimental workflow for TGA.

Expected Thermal Decomposition Profile

Based on the thermal behavior of other halogenated phenothiazine derivatives, the TGA curve of this compound is expected to show a multi-stage decomposition process. The presence of the chlorine atom on the phenothiazine ring is likely to influence the onset of decomposition and the nature of the degradation products.

The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound in an inert atmosphere. This data is representative and should be confirmed by experimental analysis.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Major Volatile Products (Predicted) |

| Stage 1 | 250 - 400 | ~15-25 | HCl, fragments of the alkyl chain (if present at N-10) |

| Stage 2 | 400 - 600 | ~40-50 | Fragmentation of the phenothiazine ring, release of sulfur compounds (e.g., H₂S, SO₂) |

| Stage 3 | > 600 | ~20-30 | Further fragmentation and carbonization |

| Residue at 800°C | - | ~5-15 | Carbonaceous residue |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the C-Cl and C-S bonds, which are generally the weaker bonds in the molecule. The proposed pathway involves a series of fragmentation and rearrangement reactions.

The logical relationship for the proposed decomposition pathway is illustrated in the following diagram.

The initial step is predicted to be the elimination of hydrogen chloride (HCl), a common thermal degradation pathway for chlorinated organic compounds. This would lead to the formation of a phenothiazine radical. Subsequent heating would cause the fragmentation of the heterocyclic ring system, releasing smaller volatile molecules. At higher temperatures, these fragments would further decompose, leading to the formation of a stable carbonaceous residue. The exact nature of the decomposition products would need to be confirmed using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This technical guide provides a comprehensive theoretical framework for the thermogravimetric analysis of this compound. While awaiting specific experimental data, the presented protocols, expected decomposition profiles, and proposed pathways, derived from analogous compounds, offer valuable guidance for researchers. The thermal stability and decomposition characteristics are critical parameters in the development of pharmaceuticals, and the application of TGA as outlined here is essential for ensuring the quality, safety, and efficacy of this compound-based drug products. Experimental verification of the information presented in this guide is strongly recommended.

Methodological & Application

Application Notes and Protocols for N-Alkylation of Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antipsychotic and antihistaminic to antiemetic and anticancer.[1][2] The biological activity of these compounds is critically influenced by the nature of the substituent at the 10-position of the phenothiazine nucleus. Consequently, the N-alkylation of the phenothiazine ring system is a pivotal synthetic transformation in the development of novel pharmaceutical candidates.

This document provides a detailed protocol for the N-alkylation of phenothiazine. It is important to note that the starting material "10-Chloro-10H-phenothiazine" is generally considered a reactive intermediate rather than a stable, isolable compound for direct N-alkylation in this context. The protocols described herein are for the N-alkylation of phenothiazine or its ring-substituted analogues.

General Reaction Scheme

The N-alkylation of phenothiazine typically proceeds via the deprotonation of the secondary amine with a suitable base, followed by nucleophilic attack of the resulting phenothiazide anion on an alkylating agent, such as an alkyl halide.

-

Phenothiazine + Base → Phenothiazide Anion

-

Phenothiazide Anion + Alkylating Agent → 10-Alkyl-10H-phenothiazine

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol describes a common method for the N-alkylation of phenothiazine using a strong base, sodium hydride, in an aprotic polar solvent, dimethylformamide (DMF).

Materials:

-

10H-Phenothiazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., ethyl bromide, benzyl chloride)

-

Anhydrous Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-